N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide
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Overview
Description
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide is a complex organic compound that features a quinoline moiety, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable quinoline derivative reacts with morpholine under basic conditions.
Introduction of the Acetamide Group: The final step involves the acylation of the morpholine-quinoline intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted morpholine derivatives.
Scientific Research Applications
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have well-documented biological activities.
Morpholine Derivatives: Compounds like morpholine and its derivatives are known for their use in pharmaceuticals and agrochemicals.
Uniqueness
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide is unique due to the combination of the quinoline and morpholine moieties, which may confer distinct biological activities and chemical properties not observed in simpler analogs.
Properties
IUPAC Name |
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-5-6-16(18-4-3-8-21-19(14)18)12-22-10-11-24-17(13-22)7-9-20-15(2)23/h3-6,8,17H,7,9-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEFZCFOVCGFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)CN3CCOC(C3)CCNC(=O)C)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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